

Axitinib Impurity 2 in method validation

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Chemical Identification and Properties

Axitinib Nitroso Impurity 2 is used as a reference standard to ensure the quality and safety of the Axitinib drug substance and product.

Table 1: Chemical and Physical Properties of Axitinib Nitroso Impurity 2

Property	Specification
Chemical Name	6-Iodo-1-nitroso-1H-indazole [1] [2]
Synonym	Axitinib Nitroso Impurity 2 [1]
Molecular Formula	C ₇ H ₄ IN ₃ O [1] [2]
Molecular Weight	273.0 g·mol ⁻¹ [1] [2]
CAS Registry Number	Not Assigned (NA) [1] [2]
Canonical SMILES	O=NN1N=CC2=C1C=C(I)C=C2 [1] [2]

Table 2: Handling and Regulatory Information

Parameter	Details
Recommended Use	Analytical Reference Standard [1] [2]
Application Scope	Method Development, Validation (AMV), QC for ANDA [1]
HSN Code	38229010 [1]
Shipping Condition	Ambient Temperature [1]

Analytical Method Development and Validation

The quantitative and qualitative analysis of Axitinib Nitroso Impurity 2 is typically performed using **Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS)**. The following protocol, adapted from bio-analytical methods for Axitinib, can be optimized specifically for impurity analysis [3].

Table 3: Standard LC-MS/MS Conditions for Impurity Analysis

Parameter	Specification
Chromatographic Column	Waters X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm) [3]
Mobile Phase	0.1% Trifluoroacetic Acid : Acetonitrile (50:50, v/v) [3]
Flow Rate	To be optimized (e.g., 0.5-1.0 mL/min)
Injection Volume	To be optimized (e.g., 5-20 µL)
Ionization Mode	Electrospray Ionization (ESI) Positive [3]
Detection	Multiple Reaction Monitoring (MRM)

Detailed Experimental Protocol

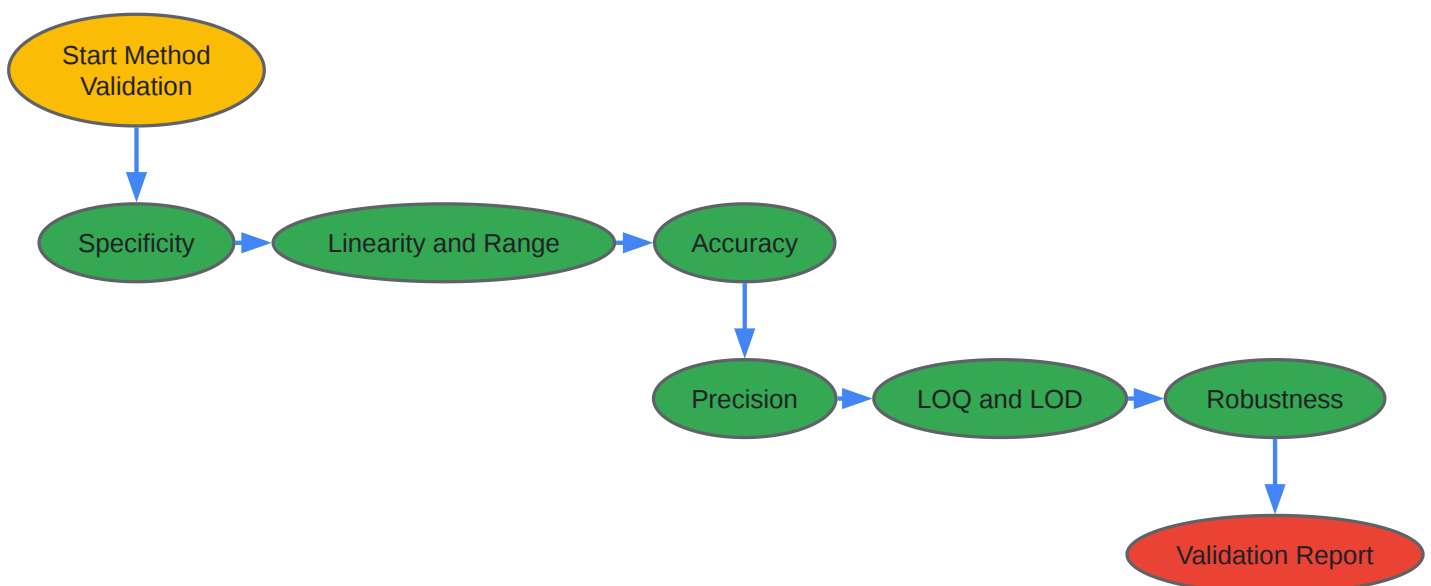
1. Preparation of Standards and Reagents

- **Stock Solution of Impurity:** Accurately weigh approximately 10 mg of Axitinib Nitroso Impurity 2 into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., acetonitrile or methanol) to obtain a 1 mg/mL primary stock solution [3].
- **Working Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a compatible solvent to create a calibration curve covering the expected concentration range.
- **Mobile Phase Preparation:** Prepare 0.1% Trifluoroacetic Acid (TFA) in high-purity water and mix with HPLC-grade acetonitrile in a 50:50 ratio. Filter through a 0.45 μm or 0.22 μm membrane filter and degas before use [3].

2. Instrumental Procedure and Analysis

- **System Equilibration:** Install the specified column and equilibrate the LC-MS/MS system with the mobile phase at the operational flow rate until a stable baseline is achieved.
- **Sample Injection:** Inject the prepared working standard solutions, test samples, and quality control (QC) blanks into the chromatographic system [3].
- **Data Acquisition and Processing:** Monitor the specific MRM transition for 6-Iodo-1-nitroso-1H-indazole (to be established during method development). Integrate the peaks and generate the calibration curve by plotting the peak area against the concentration of the impurity [3].

The following workflow outlines the key stages of the analytical method validation process.



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Method Validation Protocol

The analytical method must be validated as per ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are described below [3].

Table 4: Key Method Validation Parameters and Acceptance Criteria

Parameter	Protocol Description	Acceptance Criteria
Specificity	Inject blank matrix and standard to confirm no interference at the retention time of the impurity.	The analyte response should be unambiguous and free from co-eluting interference [3].
Linearity & Range	Analyze at least 5 concentrations of the impurity. Plot peak area vs. concentration.	Correlation coefficient (r^2) \geq 0.990 [3].
Accuracy (Recovery)	Spike known quantities of impurity into sample matrix at multiple levels. Calculate % recovery.	Mean recovery between 90–110% [3].

| **Precision | Repeatability:** Multiple injections of same concentration on the same day. **Intermediate Precision:** Same concentration analyzed on different days/different analysts. | Relative Standard Deviation (RSD) \leq 5.0% [3]. | | **Limit of Quantification (LOQ)** | Determine the lowest concentration measured with acceptable accuracy and precision (Typically S/N \approx 10:1). | RSD \leq 5.0% and accuracy 90-110% [3]. | | **Robustness** | Deliberately vary method parameters (e.g., mobile phase pH \pm 0.2, temperature \pm 2°C). | The method should remain unaffected by small, deliberate variations. |

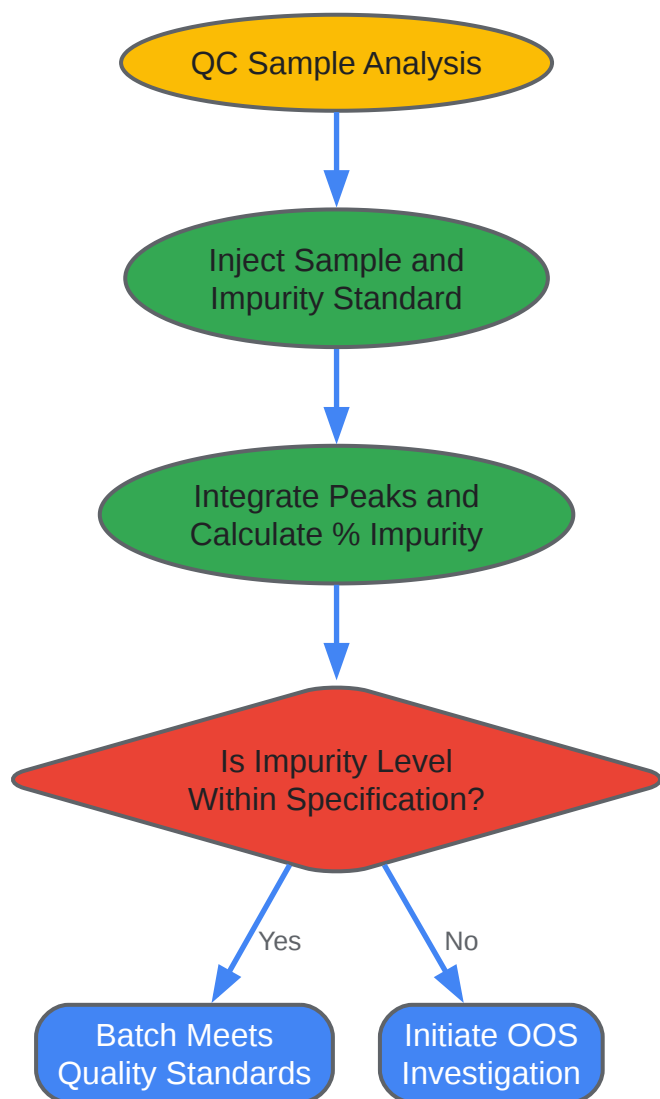
Application in Pharmaceutical Analysis

Axitinib Nitroso Impurity 2 is essential for ensuring the quality of Axitinib API and its formulations. Its primary applications include [1]:

- **Method Development and Validation:** Serving as a critical reference standard to establish specificity, accuracy, and precision of analytical methods [1] [2].

- **Stability Studies:** Monitoring the formation of this impurity over time under various stress conditions (e.g., heat, light, humidity) to establish the shelf-life of the drug product.
- **Quality Control (QC):** Routine testing of commercial batches of Axitinib to ensure impurity levels remain within specified safety thresholds [1].
- **Regulatory Submissions:** Providing essential data and traceability for ANDA filings, supporting the demonstration of a well-controlled manufacturing process [1].

The following diagram illustrates the decision-making pathway for impurity control during quality testing.



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Experimental Design Considerations for Formulation Development

While Axitinib Nitroso Impurity 2 is an analytical standard, its control is part of the broader Quality by Design (QbD) framework for drug product development. For formulation scientists, a Box-Behnken Design (BBD) is highly effective for optimizing sustained-release formulations of Axitinib [4].

Table 5: Example Box-Behnken Design for Sustained-Release Axitinib Formulation

Independent Variable	Low Level (-1)	Middle Level (0)	High Level (+1)
X1: HPMC K4M (%)	e.g., 10%	e.g., 20%	e.g., 30% [4]
X2: HPMC K15M (%)	e.g., 10%	e.g., 15%	e.g., 20% [4]
X3: PVP K30 (%)	e.g., 3%	e.g., 5%	e.g., 7% [4]

Responses (Dependent Variables): Cumulative drug release at various time intervals (e.g., 1, 2, 4, 8, 12, 24 hours) [4]. The resulting data is analyzed to create a mathematical model, and a desirability function is applied to find the optimal formulation that meets all target release criteria [4].

Conclusion

Axitinib Nitroso Impurity 2 is a critical quality attribute requiring rigorous control. These application notes provide a comprehensive framework for its use in developing and validating a precise, accurate, and robust LC-MS/MS method. Adherence to these detailed protocols ensures the reliability of data for quality control and regulatory submissions, ultimately guaranteeing the safety and efficacy of Axitinib drug products.

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